molecular formula C14H12N2O5 B2792570 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methylbenzoate CAS No. 868679-50-9

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methylbenzoate

Cat. No. B2792570
CAS RN: 868679-50-9
M. Wt: 288.259
InChI Key: LICVOUBUDFKJKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for the compound involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxybenzylidene ethyl acetoacetate. This intermediate is then reacted with nitromethane to form 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, which is subsequently reacted with ammonium acetate to form the final product.


Molecular Structure Analysis

The molecular formula of the compound is C14H12N2O5 and its molecular weight is 288.259. The exact arrangement of the molecules and their mutual positions and orientations can be solved by molecular simulation methods .


Chemical Reactions Analysis

The reaction mechanism of the compound is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Mechanism of Action

The exact mechanism of action of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methylbenzoate is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or proteins involved in various cellular processes, leading to its observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been found to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methylbenzoate in lab experiments is its unique properties, which make it a promising candidate for further research. However, one of the limitations is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methylbenzoate. One potential direction is the synthesis of analogs with improved properties and increased bioavailability. Another direction is the investigation of its potential applications in drug discovery and development, particularly in the treatment of various diseases, including cancer and infectious diseases. Additionally, its mechanism of action and specific targets could be further elucidated to better understand its biological effects.

Synthesis Methods

The synthesis of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methylbenzoate involves the reaction of 6-methyl-4-nitropyridin-2-one with 3-methylbenzoic acid in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to obtain the desired product.

Scientific Research Applications

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methylbenzoate has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.

properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c1-8-4-3-5-10(6-8)14(18)21-11-7-9(2)15-13(17)12(11)16(19)20/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICVOUBUDFKJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C(=O)NC(=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677393
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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